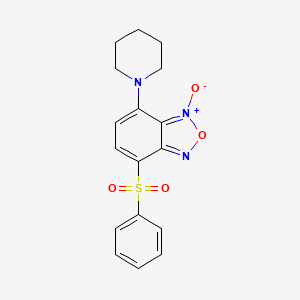![molecular formula C13H19N3O4 B13934404 5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl): This compound shares the 1,1-dimethylethyl group but has a different core structure.
1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5: Another compound with a similar substituent but different core.
Uniqueness
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate is unique due to its specific combination of substituents and the pyrrolo[3,4-c]pyrazole core.
Propiedades
Fórmula molecular |
C13H19N3O4 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
5-O-tert-butyl 3-O-methyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-8-9(7-16)14-15(4)10(8)11(17)19-5/h6-7H2,1-5H3 |
Clave InChI |
UNJJAJKFFUBXOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)









